REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10].[NH3:12]>O1CCOCC1>[NH2:12][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][C:3]=1[C:9]([NH2:11])=[O:10]
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=NC(=C1)Cl)C(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
|
Type
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CUSTOM
|
Details
|
the reaction to 100° C. for 9 h
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Duration
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9 h
|
Type
|
CUSTOM
|
Details
|
The progress of the displacement reaction
|
Type
|
CUSTOM
|
Details
|
After completion the solid formed
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Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was also concentrated as it also contains 50% product
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC(=C1)Cl)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |